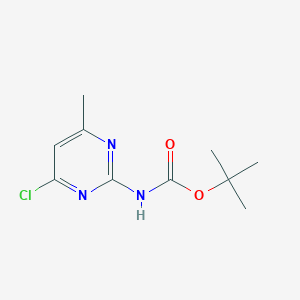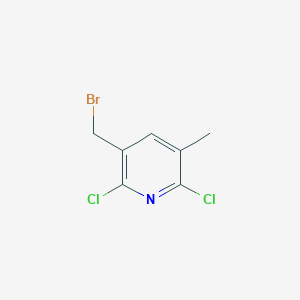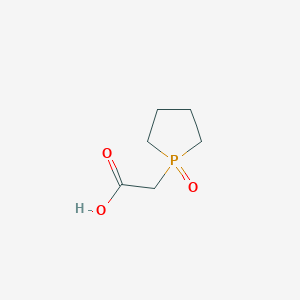
(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-(trifluoromethoxy)butan-2-ol is a chiral alcohol with a trifluoromethoxy group attached to the butanol backbone. Toluene is a common solvent used in organic chemistry. The combination of these two compounds can be of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethoxy group is introduced to a butanol derivative. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of toluene as a solvent can help in dissolving reactants and controlling the reaction temperature.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products depend on the type of reaction and the reagents used. For example, oxidation might yield ketones, while reduction could produce simpler alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-(trifluoromethoxy)butan-2-ol can be used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group can impart specific properties to the resulting compounds.
Biology and Medicine
In biology and medicine, compounds with trifluoromethoxy groups are often studied for their potential pharmacological activities. They can be used in the development of new drugs or as intermediates in the synthesis of biologically active molecules.
Industry
Industrially, such compounds can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(methoxy)butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2R,3R)-3-(trifluoromethyl)butan-2-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2R,3R)-3-(trifluoromethoxy)butan-2-ol makes it unique due to the electron-withdrawing effects of the fluorine atoms, which can significantly alter the compound’s chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H17F3O2 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
toluene;(2R,3R)-3-(trifluoromethoxy)butan-2-ol |
InChI |
InChI=1S/C7H8.C5H9F3O2/c1-7-5-3-2-4-6-7;1-3(9)4(2)10-5(6,7)8/h2-6H,1H3;3-4,9H,1-2H3/t;3-,4-/m.1/s1 |
InChI Key |
PKJOIDNKAPHIIL-WKUSAUFCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1.C[C@H]([C@@H](C)OC(F)(F)F)O |
Canonical SMILES |
CC1=CC=CC=C1.CC(C(C)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


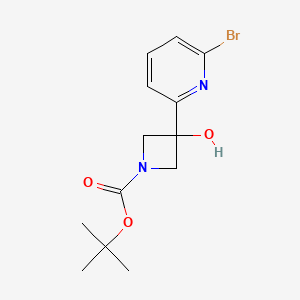
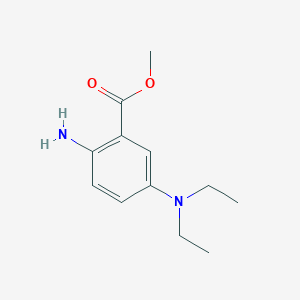
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
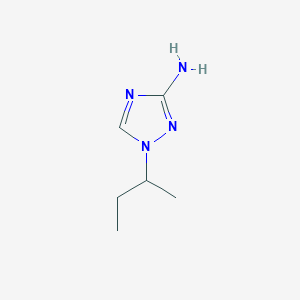
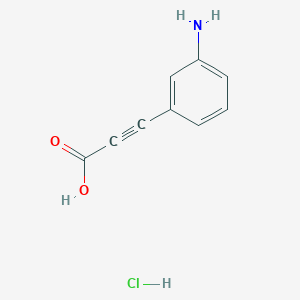
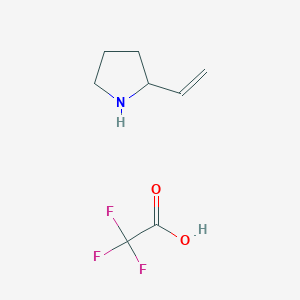


amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
